Cas no 2229638-63-3 (2-hydroxy-3-methyl-3-4-(propan-2-yl)cyclohexylbutanoic acid)
2-hydroxy-3-methyl-3-4-(propan-2-yl)cyclohexylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-3-methyl-3-4-(propan-2-yl)cyclohexylbutanoic acid
- EN300-1747550
- 2229638-63-3
- 2-hydroxy-3-methyl-3-[4-(propan-2-yl)cyclohexyl]butanoic acid
-
- Inchi: 1S/C14H26O3/c1-9(2)10-5-7-11(8-6-10)14(3,4)12(15)13(16)17/h9-12,15H,5-8H2,1-4H3,(H,16,17)
- InChI Key: FPCATPVAMGUCKO-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C(C)(C)C1CCC(C(C)C)CC1
Computed Properties
- Exact Mass: 242.18819469g/mol
- Monoisotopic Mass: 242.18819469g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 57.5Ų
2-hydroxy-3-methyl-3-4-(propan-2-yl)cyclohexylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1747550-0.05g |
2-hydroxy-3-methyl-3-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2229638-63-3 | 0.05g |
$1428.0 | 2023-09-20 | ||
| Enamine | EN300-1747550-0.1g |
2-hydroxy-3-methyl-3-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2229638-63-3 | 0.1g |
$1496.0 | 2023-09-20 | ||
| Enamine | EN300-1747550-0.25g |
2-hydroxy-3-methyl-3-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2229638-63-3 | 0.25g |
$1564.0 | 2023-09-20 | ||
| Enamine | EN300-1747550-0.5g |
2-hydroxy-3-methyl-3-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2229638-63-3 | 0.5g |
$1632.0 | 2023-09-20 | ||
| Enamine | EN300-1747550-1.0g |
2-hydroxy-3-methyl-3-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2229638-63-3 | 1g |
$1701.0 | 2023-06-03 | ||
| Enamine | EN300-1747550-2.5g |
2-hydroxy-3-methyl-3-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2229638-63-3 | 2.5g |
$3332.0 | 2023-09-20 | ||
| Enamine | EN300-1747550-5.0g |
2-hydroxy-3-methyl-3-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2229638-63-3 | 5g |
$4930.0 | 2023-06-03 | ||
| Enamine | EN300-1747550-10.0g |
2-hydroxy-3-methyl-3-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2229638-63-3 | 10g |
$7312.0 | 2023-06-03 | ||
| Enamine | EN300-1747550-1g |
2-hydroxy-3-methyl-3-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2229638-63-3 | 1g |
$1701.0 | 2023-09-20 | ||
| Enamine | EN300-1747550-5g |
2-hydroxy-3-methyl-3-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2229638-63-3 | 5g |
$4930.0 | 2023-09-20 |
2-hydroxy-3-methyl-3-4-(propan-2-yl)cyclohexylbutanoic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-hydroxy-3-methyl-3-4-(propan-2-yl)cyclohexylbutanoic acid
Introduction to 2-hydroxy-3-methyl-3-4-(propan-2-yl)cyclohexylbutanoic acid (CAS No. 2229638-63-3)
2-hydroxy-3-methyl-3-4-(propan-2-yl)cyclohexylbutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2229638-63-3, is a complex organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its cyclohexyl backbone and functionalized side chains, exhibits promising properties that make it a subject of extensive research and development in medicinal applications.
The structural motif of 2-hydroxy-3-methyl-3-4-(propan-2-yl)cyclohexylbutanoic acid consists of a cyclohexane ring substituted with hydroxyl, methyl, and isobutyl groups, attached to a butanoic acid moiety. This arrangement contributes to its distinct physicochemical properties, including solubility, stability, and potential bioactivity. The presence of multiple chiral centers in its structure suggests that enantiomerically pure derivatives could exhibit enhanced pharmacological effects, a concept that has been increasingly explored in modern drug design.
In recent years, the pharmaceutical industry has placed a strong emphasis on the development of novel compounds with tailored biological activities. 2-hydroxy-3-methyl-3-4-(propan-2-yl)cyclohexylbutanoic acid has emerged as a compound of interest due to its potential role as an intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that could lead to the development of drugs targeting various therapeutic areas, including inflammation, pain management, and metabolic disorders.
One of the most compelling aspects of 2-hydroxy-3-methyl-3-4-(propan-2-yl)cyclohexylbutanoic acid is its versatility in chemical synthesis. The compound can serve as a building block for more complex molecules, enabling researchers to explore diverse structural scaffolds. This flexibility is particularly valuable in medicinal chemistry, where the ability to modify key functional groups can significantly influence the biological activity of a drug candidate.
Recent studies have highlighted the importance of cyclohexane derivatives in drug discovery. Compounds with similar structural motifs have shown promise in preclinical models for their ability to interact with biological targets effectively. The cyclohexyl ring in 2-hydroxy-3-methyl-3-4-(propan-2-yl)cyclohexylbutanoic acid provides a stable scaffold that can be further functionalized to enhance binding affinity and selectivity. This has led to investigations into its potential as a scaffold for kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
The butanoic acid moiety at one end of the molecule introduces a carboxylic acid group, which can participate in hydrogen bonding interactions with biological targets. This feature is particularly useful in designing molecules that require precise positioning within active sites. Additionally, the hydroxyl and methyl groups contribute to the compound's solubility and lipophilicity balance, which are crucial factors in drug formulation and delivery.
Advances in computational chemistry have enabled researchers to predict the binding modes of 2-hydroxy-3-methyl-3-4-(propan-2-yl)cyclohexylbutanoic acid with various protein targets. These virtual screening approaches have identified potential applications in modulating enzymes involved in metabolic pathways. For instance, derivatives of this compound have been investigated for their ability to inhibit acetyl-CoA carboxylase, an enzyme key in fatty acid synthesis that has been implicated in metabolic disorders such as obesity and type 2 diabetes.
The synthesis of enantiomerically pure forms of 2-hydroxy-3-methyl-3-4-(propan-2-yl)cyclohexylbutanoic acid has been a focus of synthetic organic chemists. Chiral resolution techniques have been employed to isolate individual enantiomers, which can then be tested for biological activity. Such efforts are driven by the recognition that many drugs exhibit stereoselective interactions with biological targets, where one enantiomer may be therapeutically active while another may be inactive or even harmful.
In conclusion, 2-hydroxy-3-methyl-3-4-(propan-2-yI)cyclohexylbutanoic acid (CAS No. 2229638_63_3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structure and functional groups make it a valuable candidate for further exploration in drug discovery programs aimed at treating various diseases. As research continues to uncover new applications for this molecule and its derivatives, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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